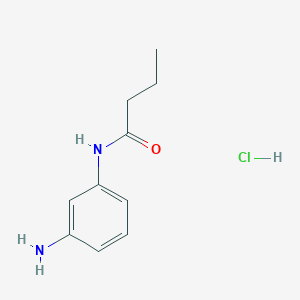

N-(3-aminophenyl)butanamide hydrochloride

Description

Historical Context and Initial Academic Interest in N-(3-aminophenyl)butanamide Hydrochloride

The historical record and initial academic interest in this compound appear to be limited. The compound is primarily available through chemical suppliers as a research chemical, often as part of a collection of rare and unique chemicals. sigmaaldrich.com This classification suggests that it has not been the subject of extensive, large-scale academic or industrial investigation. Documentation from some suppliers indicates that analytical data for this product is not routinely collected, placing the onus of identity and purity confirmation on the purchasing researcher. sigmaaldrich.com This points to a history of use in early-stage discovery research rather than as a well-established and widely characterized compound.

Significance of the Butanamide and Aminophenyl Moieties in Chemical Biology Research

The scientific interest in this compound is largely derived from the well-established significance of its constituent chemical moieties: the butanamide and aminophenyl groups.

The butanamide moiety is a derivative of butanoic acid and ammonia, classifying it as a primary fatty amide. nih.gov Amide functional groups are among the most common in medicinal chemistry and bioactive molecules. researchgate.net The amide bond is planar, and the carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. stereoelectronics.org These hydrogen bonding capabilities are crucial for the interaction of molecules with biological targets such as proteins and enzymes. stereoelectronics.org

The aminophenyl group is another key structural motif in chemical biology. The amino group (-NH2) is a versatile functional group that can act as a hydrogen bond donor. stereoelectronics.org Its presence on an aromatic ring, as in the aminophenyl moiety, influences the electronic properties of the molecule and can be critical for molecular recognition at biological targets. Furthermore, the amino group is a common synthetic handle, allowing for the straightforward derivatization and synthesis of a wide array of new chemical entities. asianpubs.org For instance, the aminophenyl moiety is a core component in various bioactive compounds, including those with anticancer properties. nih.gov

Current Academic Research Gaps and Opportunities Pertaining to this compound

The primary research gap concerning this compound is the profound lack of published studies detailing its synthesis, characterization, and potential biological activities. Its availability is largely confined to chemical catalogs for research purposes, indicating that its potential has yet to be systematically explored. sigmaaldrich.comoakwoodchemical.comscbt.com

This gap presents several opportunities for contemporary academic research:

Exploration of Biological Activity: Given the prevalence of the butanamide and aminophenyl moieties in bioactive molecules, this compound could be screened for a variety of biological activities. Areas of investigation could include its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of protein-protein interactions.

Synthetic Intermediate: The compound represents a valuable starting material for the synthesis of more elaborate molecules. The presence of the amino group provides a reactive site for further chemical modifications, enabling the generation of libraries of related compounds for drug discovery programs. asianpubs.org

Materials Science Applications: The structural features of this compound might also lend themselves to applications in materials science, for example, in the development of novel polymers or functional materials.

In essence, this compound is a chemical entity of interest not for a well-documented history of applications, but for the potential inherent in its structure. The compound is a blank slate for researchers, with the established importance of its constituent parts suggesting a range of possibilities for future investigation.

Properties

IUPAC Name |

N-(3-aminophenyl)butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-4-10(13)12-9-6-3-5-8(11)7-9;/h3,5-7H,2,4,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYYOANOINUMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 3 Aminophenyl Butanamide Hydrochloride

Established Synthetic Pathways for N-(3-aminophenyl)butanamide Hydrochloride

The traditional and most direct method for the synthesis of N-(3-aminophenyl)butanamide, the free base of the target hydrochloride salt, involves the acylation of a suitable aminophenyl precursor. A common and established pathway is the condensation reaction between m-phenylenediamine (B132917) (1,3-diaminobenzene) and a butyric acid derivative.

One of the most conventional methods is the reaction of m-phenylenediamine with butyryl chloride. This reaction is typically carried out in an inert solvent. The high reactivity of the acyl chloride facilitates the formation of the amide bond at one of the amino groups of the diamine. Due to the presence of two amino groups on the starting material, careful control of the stoichiometry is crucial to favor the mono-acylated product and minimize the formation of the di-acylated byproduct.

Following the acylation, the resulting N-(3-aminophenyl)butanamide is treated with hydrochloric acid to form the hydrochloride salt. This not only enhances the stability of the compound but also improves its solubility in aqueous media. The final product is then typically isolated through precipitation and filtration.

An alternative established route involves the use of butyric anhydride (B1165640) as the acylating agent. While generally less reactive than butyryl chloride, the anhydride offers the advantage of producing butyric acid as a byproduct, which can be easier to remove from the reaction mixture than the corrosive hydrogen chloride generated when using acyl chlorides.

A representative reaction scheme is as follows:

Step 1: Acylation. m-Phenylenediamine is reacted with butyryl chloride or butyric anhydride in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

Step 2: Work-up. The reaction mixture is washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any excess acid and remove acidic byproducts.

Step 3: Purification. The crude product is purified, often by column chromatography or recrystallization, to isolate the desired N-(3-aminophenyl)butanamide.

Step 4: Salt Formation. The purified amide is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in ethanol (B145695) or diethyl ether) is added to precipitate the this compound salt.

The choice of reagents and reaction conditions can influence the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Solvent | Typical Byproduct |

| m-Phenylenediamine | Butyryl chloride | Dichloromethane | Hydrogen chloride |

| m-Phenylenediamine | Butyric anhydride | Ethyl acetate | Butyric acid |

This interactive table summarizes the common reactants in established synthetic pathways.

Novel Approaches in the Synthesis of this compound

Recent advancements in chemical synthesis have paved the way for more efficient and environmentally benign methods for amide bond formation, which are applicable to the synthesis of this compound.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of N-(3-aminophenyl)butanamide synthesis, this can be achieved through several strategies. One approach is the use of catalytic condensation reactions that avoid the need for stoichiometric activating agents, which generate significant waste. For instance, boric acid has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines, producing water as the only byproduct. walisongo.ac.id This method, while potentially requiring higher temperatures and longer reaction times, offers a significant improvement in atom economy and a reduction in waste compared to traditional methods. walisongo.ac.id

Another green approach is the use of safer, more environmentally friendly solvents. The replacement of halogenated solvents like dichloromethane with greener alternatives such as ethyl acetate or even solvent-free conditions can significantly reduce the environmental impact of the synthesis. researchgate.net

The development of catalytic methods for amide synthesis is a key area of research. For the synthesis of N-(3-aminophenyl)butanamide, various catalysts can be employed to improve reaction efficiency. For example, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation under mild conditions, though they are often expensive and have poor atom economy. walisongo.ac.id

More recently, transition metal catalysts have been explored for direct C-H amination reactions, which could represent a novel route to related compounds. researchgate.net While not a direct synthesis of the target molecule from m-phenylenediamine, these methods highlight the potential for innovative catalytic approaches in amide synthesis. Furthermore, the use of catalysts like hydroxylamine (B1172632) hydrochloride for N-formylation suggests the potential for exploring similar simple catalysts for butanoylation. researchgate.net

Optimization of Reaction Conditions for this compound Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.

For the traditional acylation reaction, a systematic study of these parameters can lead to significant improvements. For instance, running the reaction at a lower temperature may slow down the reaction rate but can also increase the selectivity for the mono-acylated product over the di-acylated byproduct. The choice of solvent can also play a crucial role; a solvent in which the product has limited solubility can lead to its precipitation as it is formed, driving the reaction to completion and simplifying purification.

The table below presents hypothetical data based on typical optimization studies for acylation reactions.

| Entry | Temperature (°C) | Reactant Ratio (Amine:Acylating Agent) | Solvent | Yield (%) |

| 1 | 25 | 1:1 | Dichloromethane | 75 |

| 2 | 0 | 1:1 | Dichloromethane | 85 |

| 3 | 25 | 1.2:1 | Dichloromethane | 65 |

| 4 | 0 | 1:1 | Ethyl Acetate | 82 |

This interactive table illustrates how changes in reaction conditions can affect the yield of the desired product.

During the final salt formation step, the concentration of the hydrochloric acid solution and the temperature at which the precipitation is carried out can affect the crystal size and purity of the final hydrochloride salt. A slow, controlled addition of acid at a low temperature generally favors the formation of larger, purer crystals.

Development of Scalable Synthetic Routes for Academic Research Quantities of this compound

For the production of academic research quantities of this compound, the scalability of the chosen synthetic route is an important consideration. A scalable route should ideally involve readily available and inexpensive starting materials, simple and safe reaction procedures, and straightforward purification methods.

The traditional acylation of m-phenylenediamine with butyryl chloride or butyric anhydride is generally a scalable process. However, for larger quantities, the management of byproducts and purification can become more challenging. The use of a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, can improve the efficiency and scalability of the process.

A potential scalable, one-pot synthesis could involve the initial acylation followed by in-situ salt formation without the isolation of the intermediate free base. This would reduce handling losses and the use of purification solvents. For example, after the acylation is complete, the reaction mixture could be filtered to remove any solid byproducts, and then the hydrochloric acid could be directly added to the filtrate to precipitate the desired product. The crude product could then be purified by recrystallization.

The development of a robust and scalable route requires careful consideration of factors such as heat transfer, mixing, and the safe handling of reagents and byproducts, even at the academic research scale. The use of a synthesis route that avoids chromatographic purification is often preferred for scalability, making crystallization a more attractive final purification step.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Aminophenyl Butanamide Hydrochloride Analogs

Design Principles for N-(3-aminophenyl)butanamide Hydrochloride Analogs and Derivatives

The rational design of analogs of this compound is predicated on established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties. The core structure presents three primary domains for modification: the aminophenyl ring, the butanamide linker, and the terminal amino group. Key design principles would include:

Scaffold Hopping and Isosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties. Bioisosteric replacement of the amide bond or the amino group could also be undertaken to improve metabolic stability or binding interactions.

Substituent Modification: Introducing a variety of functional groups onto the aminophenyl ring to probe for additional binding pockets and to modulate electronic effects (inductive and resonance).

Conformational Constraint: Introducing rigid elements or stereocenters into the butanamide chain to lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Homologation and Chain Branching: Systematically altering the length and branching of the butanamide alkyl chain to optimize hydrophobic interactions and vectoral orientation towards a target.

These principles guide the systematic development of a compound library to build a comprehensive SAR and SPR profile.

Systematic Structural Modifications of the Aminophenyl Moiety

The aminophenyl group is a critical component, likely involved in key polar interactions such as hydrogen bonding and salt bridges, as well as potential π-stacking with aromatic residues in a biological target. Systematic modifications would aim to map the steric and electronic requirements of the binding site.

A primary investigation would involve altering the substitution pattern on the phenyl ring. The position of the amino group (ortho, meta, para) is a fundamental variable. The meta-position in the parent compound suggests a specific vector for the amino group's interaction. Moving it to the ortho or para position would significantly alter this geometry.

Table 1: Hypothetical Activity Data for Aminophenyl Moiety Modifications This table presents illustrative data to demonstrate potential SAR trends.

| Compound ID | Phenyl Ring Substitution | Relative Potency (IC₅₀, nM) | Lipophilicity (LogP) |

| 1a | 3-amino (Parent) | 100 | 1.8 |

| 1b | 2-amino | 550 | 1.8 |

| 1c | 4-amino | 320 | 1.7 |

| 1d | 3-amino-4-chloro | 50 | 2.5 |

| 1e | 3-amino-5-fluoro | 75 | 2.0 |

| 1f | 3-amino-4-methyl | 120 | 2.2 |

| 1g | 3-amino-4-methoxy | 180 | 1.9 |

From this hypothetical data, one could infer that a substituent at the 4-position is tolerated and that an electron-withdrawing group like chlorine enhances potency, possibly by altering the pKa of the amino group or through direct interaction with the target.

Exploration of Substituent Effects on the Butanamide Core

The butanamide core serves as a linker and its acyl group provides a hydrogen bond donor (N-H) and acceptor (C=O). Modifications here can impact solubility, metabolic stability, and conformational flexibility.

Key modifications would include:

Alkyl Chain Length: Varying the length of the alkyl chain from propanamide to hexanamide (B146200) would explore the extent of a putative hydrophobic pocket.

Chain Branching: Introducing methyl or other small alkyl groups on the butanamide chain can introduce chirality and probe for specific steric interactions.

Amide Bond Isosteres: Replacing the amide bond with metabolically more stable mimics, such as a reverse amide, a thioamide, or an alkene, could enhance bioavailability.

Table 2: Hypothetical Property Data for Butanamide Core Modifications This table presents illustrative data to demonstrate potential SPR trends.

| Compound ID | Butanamide Core Modification | Aqueous Solubility (mg/mL) | Metabolic Stability (t½, min) |

| 2a | Butanamide (Parent) | 15 | 30 |

| 2b | Propanamide | 25 | 45 |

| 2c | Pentanamide | 8 | 20 |

| 2d | Isobutanamide (2-methylpropanamide) | 18 | 50 |

| 2e | Thiobutanamide | 5 | >120 |

This illustrative data suggests that shortening the alkyl chain (2b) may improve solubility, while introducing branching (2d) or a thioamide isostere (2e) could enhance metabolic stability.

Impact of Stereochemistry on Fundamental Interactions of this compound Analogs

Biological systems are chiral environments, and the introduction of stereocenters into a molecule can lead to significant differences in activity between enantiomers. For this compound analogs, chirality can be introduced, for instance, by branching the butanamide chain (e.g., N-(3-aminophenyl)-2-methylbutanamide).

The (R)- and (S)-enantiomers would be synthesized and evaluated separately. A significant difference in potency would strongly suggest a specific, three-dimensional binding mode within the target protein, where one enantiomer achieves a more optimal fit. This phenomenon, known as eudismic ratio, is a cornerstone of SAR studies.

Table 3: Hypothetical Activity of Chiral Analogs This table presents illustrative data to demonstrate the potential impact of stereochemistry.

| Compound ID | Stereochemistry | Relative Potency (IC₅₀, nM) |

| 3a | (R)-2-methylbutanamide analog | 80 |

| 3b | (S)-2-methylbutanamide analog | 1200 |

| 3c | Racemic 2-methylbutanamide (B7771968) analog | 640 |

The hypothetical data in Table 3, with a significant potency difference between the (R) and (S) enantiomers, would indicate that the stereochemical arrangement of the methyl group is crucial for biological activity.

Computational Approaches to this compound SAR/SPR Prediction

In the absence of an experimentally determined structure of the biological target, computational modeling provides powerful tools for predicting SAR and SPR.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogs with corresponding biological activities is generated, 2D and 3D-QSAR models can be built. These models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to derive a mathematical equation that correlates chemical structure with activity. This can then be used to predict the potency of novel, unsynthesized analogs.

Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can guide the design of new scaffolds that fit the required spatial and electronic features.

Molecular Docking (if target is known): If the three-dimensional structure of the biological target is available, molecular docking can be used to predict the binding mode and affinity of the designed analogs. This approach can provide detailed insights into the specific molecular interactions driving activity and can help prioritize the synthesis of the most promising compounds.

These computational methods, used in concert with synthetic chemistry and biological testing, can significantly accelerate the optimization of this compound analogs into more effective molecules.

Based on a thorough review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific and detailed outline provided. The reason for this is a significant lack of publicly available research data on the specific biological and molecular interactions of this compound as a standalone entity.

"this compound" is predominantly documented as a chemical intermediate. This means its primary role in scientific research and development is as a building block for the synthesis of other, more complex molecules. While the final products synthesized from this intermediate may be subject to extensive biological testing, including the types of studies outlined in your request (receptor binding, enzyme interaction, etc.), the intermediate itself is typically not characterized to this level of detail.

Consequently, there is no available data to populate the requested sections and subsections:

Molecular Interactions and Mechanistic Investigations of N 3 Aminophenyl Butanamide Hydrochloride

Biophysical Characterization of Biomolecule Complexes:Without evidence of stable complex formation with biomolecules, no biophysical characterization studies have been performed or published.

Generating content for the requested article would require fabricating data, which would be scientifically inaccurate and misleading. Therefore, in the interest of providing factual and authoritative information, I must decline to create the article as specified.

Should you wish to proceed with a different, more extensively researched chemical compound for which such detailed biological data is available, please provide its name.

Computational Chemistry and Cheminformatics Applied to N 3 Aminophenyl Butanamide Hydrochloride

Molecular Docking and Dynamics Simulations of N-(3-aminophenyl)butanamide Hydrochloride with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and realistic view of the binding stability and the conformational changes that may occur.

While specific molecular docking and dynamics simulation studies focused exclusively on this compound are not prevalent in publicly accessible literature, the methodology can be illustrated by examining studies on structurally related molecules, such as those containing aminophenyl or amide moieties. For instance, the aminophenyl group is a common feature in inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases. nih.govresearchgate.net

A hypothetical docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of N-(3-aminophenyl)butanamide would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Target Protein: A protein target would be chosen based on preliminary assays or homology to known targets of similar compounds. For example, given the structural motifs, a target like a histone deacetylase could be selected. nih.gov The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: Using software like AutoDock Vina or SAMSON, the ligand would be docked into the defined binding site of the receptor. youtube.com The program would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity.

Analysis of Results: The top-ranked poses would be analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. For this compound, the primary amine and the amide group would be expected to act as key hydrogen bond donors and acceptors.

Following docking, an MD simulation would provide further insight into the stability of the predicted ligand-protein complex. The simulation would track the movements of the ligand within the binding site over a period of nanoseconds, assessing the durability of the initial interactions and revealing any conformational adjustments in both the ligand and the protein. researchgate.net The stability of the complex throughout the simulation would lend confidence to the predicted binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Focus on Binding/Interaction)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR can identify the key physicochemical properties (descriptors) that govern the activity, enabling the prediction of the activity of new, untested compounds.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would proceed as follows:

Dataset Assembly: A series of analogs of N-(3-aminophenyl)butanamide would be synthesized, and their binding affinities (e.g., IC₅₀ or Kᵢ values) against a target protein would be experimentally determined. nih.gov

Molecular Modeling and Alignment: The 3D structures of all compounds in the series would be generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: CoMFA and CoMSIA calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to create a mathematical equation linking the calculated fields (independent variables) to the biological activity (dependent variable). sphinxsai.com The model's predictive power is rigorously validated using techniques like cross-validation and an external test set of compounds. researchgate.netnih.gov

Studies on aminophenyl benzamide (B126) derivatives as HDAC inhibitors have shown that hydrophobic character and hydrogen bond donating capabilities are crucial for high activity. nih.govresearchgate.net Electron-withdrawing groups were found to negatively impact potency. nih.gov A QSAR model for N-(3-aminophenyl)butanamide analogs would likely reveal similar dependencies, guiding the rational design of more potent binders.

| Compound Series | Target | QSAR Method | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| Aminophenyl Benzamide Derivatives | Histone Deacetylase (HDAC) | Atom-based 3D-QSAR | Hydrophobic character and hydrogen bond donating groups enhance inhibitory activity. Electron-withdrawing groups decrease potency. | nih.gov |

| N-(2-Aminophenyl)-Benzamide Derivatives | Histone Deacetylase 2 (HDAC2) | Molecular Field Analysis (MFA) | A statistically significant model (r² = 0.927) was generated, indicating a strong correlation between the 3D fields and inhibitory activity. | sphinxsai.com |

| Tricyclic Oxazolidinones | Gram-positive bacteria | CoMFA/CoMSIA | Generated predictive models (CoMFA r² = 0.975) that could guide the synthesis of more potent antibacterial agents. | nih.gov |

| O-biphenyl Carbamates | Dopamine D3 Receptor / FAAH | 3D-QSAR | The model successfully rationalized structural features conducive to activity and explained off-target effects. | birmingham.ac.uk |

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape map reveals the relative stabilities of different conformers and the energy barriers that separate them. For a flexible molecule like this compound, understanding its conformational preferences is vital, as the biologically active conformation may not be the lowest energy state. nih.gov

The key rotatable bonds in N-(3-aminophenyl)butanamide are:

The amide C-N bond.

The bond between the phenyl ring and the amide nitrogen.

The bonds within the butanoyl chain.

The rotation around the amide C-N bond is known to have a relatively high energy barrier due to the partial double bond character resulting from resonance. nih.gov This barrier can be in the range of 15-25 kcal/mol, leading to the existence of distinct syn and anti conformers that can often be observed by NMR spectroscopy at room temperature. nih.govmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are highly effective for mapping the potential energy surface. uisek.edu.ec By systematically rotating a specific dihedral angle and calculating the energy at each step, an energy profile can be generated. Studies on similar aromatic amides have shown that ortho-substitution on the phenyl ring can dramatically increase the rotational barriers around both the N-C(O) and the aryl-N bonds due to steric hindrance. nsf.gov While N-(3-aminophenyl)butanamide lacks ortho-substituents, the principles remain the same. The rotation of the amino group on the phenyl ring also has a distinct, albeit lower, energy barrier. uisek.edu.ec

| Bond Type | Molecule Type | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Amide (N-C=O) | Substituted Amide | Dynamic NMR | ~16.4 | nih.gov |

| Amide (N-C=O) | N-benzhydrylformamide | DFT Calculation | ~22.7-23.1 | mdpi.com |

| Aryl (C-C=O) | ortho-Dichloro Aromatic Amide | Computational | ~19.2 | nsf.gov |

| Amino (Aryl-NH₂) | 2-aminopyridine | DFT/CCSD(T) | ~7.71 | uisek.edu.ec |

| Sulfonamide (S-N) | Nonafluorobutane-1-sulfonamides | NMR | 14.8 - 17.0 (62–71 kJ⋅mol−1) | researchgate.net |

Virtual Screening and Library Design for this compound-Based Scaffolds

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov this compound represents a versatile scaffold that can be used as a starting point for designing a focused chemical library for virtual screening campaigns.

The process of library design and virtual screening would involve several stages:

Scaffold Definition: The N-(3-aminophenyl)butanamide core is defined as the fixed part of the library.

Enumeration of a Virtual Library: A large virtual library of derivatives is created by attaching various chemical groups (R-groups) at specific points on the scaffold. Key modification points would be the primary amine on the phenyl ring and the terminal methyl group of the butanoyl chain. A diverse set of commercially available or synthetically accessible building blocks (e.g., aldehydes, carboxylic acids, amines) would be used to generate the virtual compounds in silico. drugdesign.org

Filtering and Property Calculation: The generated library can be filtered based on druglike properties, such as Lipinski's Rule of Five, to remove compounds with undesirable physicochemical characteristics. nih.gov

Virtual Screening: The filtered library is then screened against a selected protein target using methods like high-throughput docking or 3D shape and electrostatic similarity searches (if a known active ligand exists). nih.govyoutube.com The goal is to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

A study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a scaffold with similar features, successfully used this approach to discover potent compounds against cancer cell lines, demonstrating the power of using an aminophenyl-containing scaffold in library design. nih.gov

| Scaffold Position | Modification Type | Example R-Groups | Desired Property Modulation |

|---|---|---|---|

| 3-amino group (on phenyl ring) | Acylation, Sulfonylation, Reductive Amination | -COCH₃, -SO₂CH₃, -CH₂-Cyclohexyl | Modify hydrogen bonding capacity, introduce new interaction vectors, alter solubility. |

| Butanoyl Chain | Chain extension/branching, introduction of rings | Cyclohexyl instead of propyl, Phenyl instead of propyl | Explore hydrophobic pockets, alter conformation and rigidity. |

| Phenyl Ring | Substitution (e.g., with halogens, methoxy (B1213986) groups) | -F, -Cl, -OCH₃ at positions 4, 5, or 6 | Modulate electronic properties, introduce new contact points. |

Advanced Analytical Methodologies for N 3 Aminophenyl Butanamide Hydrochloride in Research

Chromatographic Techniques for Purification and Purity Assessment of N-(3-aminophenyl)butanamide Hydrochloride

Chromatography is an indispensable tool for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common modality, prized for its efficiency and applicability to a wide range of moderately polar to nonpolar analytes. semanticscholar.org

Method development for this compound involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a stable retention time, ensuring high resolution from any potential impurities. researchgate.net A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.combibliotekanauki.pl The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the primary amine on the phenyl ring, thereby influencing retention time and peak shape. nih.gov For mass spectrometry compatibility, a volatile acid like formic acid is often used as a mobile phase modifier. sielc.com Detection is typically performed using a UV detector set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for separation of small organic molecules. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | Isocratic or Gradient Elution | An isocratic method (e.g., 60:40 A:B) is simpler, while a gradient can resolve more complex mixtures. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. nih.gov |

| Detection | UV at 254 nm or 230 nm | Wavelengths where the aminophenyl chromophore is expected to absorb strongly. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This validated HPLC method is crucial for quality control, allowing for the accurate determination of the purity of newly synthesized batches and for monitoring the compound's stability over time. iosrjournals.org

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique known for its high resolving power and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). semanticscholar.org However, direct analysis of this compound by GC is not feasible due to its salt nature and low volatility. Therefore, the compound must first be converted into a more volatile and thermally stable derivative. nih.gov

Derivatization is a key step that targets the active hydrogen atoms in the primary amine and amide groups. Common strategies include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable, volatile amide derivatives.

Diazotization and Substitution: A more complex method where the primary amine is converted to a diazonium salt and then substituted, for example, with iodine to create a less polar, more volatile iodinated derivative. nih.gov

Once derivatized, the analyte can be separated on a capillary GC column (e.g., DB-5ms) and detected with high sensitivity using a flame ionization detector (FID) or, more powerfully, a mass spectrometer for definitive identification. nih.gov GC-MS provides both chromatographic retention time and a mass spectrum, offering a high degree of certainty in identification. semanticscholar.org

Spectroscopic Characterization Techniques for Structural Elucidation (Focus on Research Purity and Identity Confirmation)

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. Complete assignment of all proton and carbon signals is achieved using a combination of 1D (¹H, ¹³C) and 2D NMR experiments, such as COSY, HSQC, and HMBC. nih.govmdpi.com

For this compound, the following spectral features are predicted:

¹H NMR: The aromatic region would show complex signals corresponding to the four protons on the meta-substituted phenyl ring. The protons of the butanamide aliphatic chain would appear as distinct multiplets in the upfield region. The N-H protons of the amide and ammonium (B1175870) groups would likely appear as broad singlets, with chemical shifts that can be concentration and solvent dependent.

¹³C NMR: The spectrum would show ten distinct signals, one for each unique carbon atom. The carbonyl carbon of the amide group would have the highest chemical shift (downfield), while the aliphatic carbons of the butyl chain would be found in the upfield region of the spectrum. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(3-aminophenyl)butanamide moiety

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic-CH | ~6.7-7.4 ppm (complex multiplets) | ~110-140 ppm |

| Amide N-H | ~9.5-10.5 ppm (broad singlet) | - |

| Amine N-H₃⁺ | ~7.0-8.0 ppm (broad singlet) | - |

| -CH₂-CO- | ~2.3 ppm (triplet) | ~38 ppm |

| -CH₂-CH₂-CO- | ~1.7 ppm (sextet) | ~19 ppm |

| -CH₃ | ~0.9 ppm (triplet) | ~14 ppm |

| C=O | - | ~172 ppm |

Note: Predicted shifts are based on analogous structures and can vary with solvent (e.g., DMSO-d₆, CDCl₃) and concentration. The hydrochloride salt form will influence the shifts of the aromatic and amine protons. znaturforsch.comsigmaaldrich.com

Mass Spectrometry (MS) Techniques for this compound

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. semanticscholar.org For a compound like this compound, electrospray ionization (ESI) is the preferred ionization method, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the calculation of the elemental formula. iosrjournals.orgresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected parent ion. researchgate.net For the [M+H]⁺ ion of N-(3-aminophenyl)butanamide, fragmentation is expected to occur at the labile amide bond. A detailed study on the closely related N-(3-aminophenyl)benzamide revealed characteristic fragmentation pathways, including rearrangement ions. researchgate.netnih.gov

Table 3: Predicted ESI-MS Fragmentation for N-(3-aminophenyl)butanamide

| m/z (Predicted) | Ion Identity | Fragmentation Pathway |

| 179.118 | [M+H]⁺ | Protonated parent molecule (C₁₀H₁₅N₂O)⁺ |

| 109.071 | [H₂N-C₆H₄-NH₃]⁺ | Cleavage of the amide bond with hydrogen transfer. |

| 71.049 | [CH₃CH₂CH₂CO]⁺ | Acylium ion formed by cleavage of the amide bond. |

Note: The molecular formula of the free base is C₁₀H₁₄N₂O, with a monoisotopic mass of 178.1106 Da.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and confirm the presence of chromophores.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 | N-H Stretch | Primary amine (and N-H⁺ of the salt) |

| ~3300 | N-H Stretch | Secondary amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1650 | C=O Stretch (Amide I) | Secondary amide |

| ~1550 | N-H Bend (Amide II) | Secondary amide |

| ~1600, ~1475 | C=C Stretch | Aromatic ring |

Note: Values are approximate and based on data for analogous compounds. znaturforsch.com The spectrum for the hydrochloride salt may show broad absorptions in the 2500-3000 cm⁻¹ range due to the ammonium (-NH₃⁺) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The aminophenyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) resulting from π → π* transitions within the benzene (B151609) ring. nist.gov This technique is most often used in a quantitative manner as the detection method for HPLC analysis. researchgate.net

Development of Quantification Assays for this compound in Biological Research Media

The accurate quantification of this compound in complex biological matrices is a critical requirement for a wide range of research applications, from pharmacokinetic assessments to in vitro metabolism studies. The development of robust and sensitive bioanalytical assays is therefore a fundamental step. Given the physicochemical properties of this compound, which include the presence of an aromatic amine and an amide linkage, modern chromatographic techniques coupled with mass spectrometry are the methods of choice.

The development of a quantification assay for this compound in biological research media, such as plasma, serum, or cell culture lysates, typically involves a systematic approach encompassing sample preparation, chromatographic separation, and detection. The primary goal is to achieve high sensitivity, specificity, accuracy, and precision.

Sample Preparation: The initial and one of the most critical stages in the bioanalysis of this compound is the effective isolation of the analyte from the complex biological matrix. This step is crucial to remove interfering endogenous components like proteins and phospholipids (B1166683) that can suppress the instrument's signal and compromise the integrity of the analytical column. Common sample preparation techniques for a compound of this nature include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample. thermofisher.com This denatures and precipitates the majority of the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent based on its relative solubility. The choice of the organic solvent is critical and depends on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up method. nih.gov It utilizes a solid sorbent packed in a cartridge to retain the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. For an aromatic amine compound, a cation-exchange or a reversed-phase sorbent could be employed. oup.comoup.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard for separating this compound from any remaining matrix components and potential metabolites. nih.govthermofisher.comthermofisher.com

Reversed-Phase Chromatography: This is the most common mode of separation for compounds of moderate polarity. A C18 or C8 column is typically used, where the analyte is retained on the non-polar stationary phase and eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good peak shape and resolution. researchgate.net

Mobile Phase Modifiers: To improve peak shape and ionization efficiency in the mass spectrometer, additives are often included in the mobile phase. For a basic compound like this compound, a small amount of an acid, such as formic acid or acetic acid, is commonly used to promote protonation and enhance chromatographic performance. chrom-china.com

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its exceptional sensitivity and selectivity. chrom-china.comperkinelmer.com

Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for a polar molecule like this compound, and it would typically be operated in the positive ion mode to detect the protonated molecule [M+H]+.

Multiple Reaction Monitoring (MRM): For quantification, MRM is the gold standard. In this mode, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition significantly reduces background noise and enhances the signal-to-noise ratio. researchgate.netchrom-china.com

The development of a robust assay would also involve the use of a suitable internal standard (IS), which is a compound with similar physicochemical properties to the analyte, added to the samples at a known concentration. An isotopically labeled version of this compound would be the ideal IS.

The following data tables illustrate the typical parameters and validation results for the quantification of aromatic amines in biological matrices, which would be analogous to the development of an assay for this compound.

Table 1: Illustrative Liquid Chromatography Parameters for the Analysis of Aromatic Amines

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Illustrative Mass Spectrometry Parameters for the Analysis of Aromatic Amines

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Illustrative Assay Validation Data for the Quantification of an Aromatic Amine in Plasma

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 105% |

Future Directions and Emerging Research Avenues for N 3 Aminophenyl Butanamide Hydrochloride

Exploration of N-(3-aminophenyl)butanamide Hydrochloride as a Chemical Biology Probe

The field of chemical biology relies on the use of small molecules to study and manipulate biological systems. The structure of this compound, specifically its primary aromatic amine, offers a reactive handle for chemical modification, making it an intriguing candidate for development as a chemical probe.

Chemical probes are instrumental in understanding protein function, and the amine group of this compound can be readily functionalized. For instance, it can be derivatized with reporter tags such as fluorophores, biotin (B1667282), or photo-cross-linkers. These modified versions of the molecule could then be used in a variety of applications, including:

Target Identification: A photo-reactive version of the compound could be used to identify its binding partners within a cell through photo-affinity labeling.

Cellular Imaging: By attaching a fluorescent dye, the localization and trafficking of the molecule within cells could be visualized, providing insights into its potential biological roles.

Activity-Based Protein Profiling (ABPP): If the compound is found to bind to a specific enzyme, it could be converted into an activity-based probe to study the enzyme's activity in its native environment.

The development of such probes would be a critical first step in elucidating the biological activity of this compound and validating its potential as a modulator of cellular processes.

Table 1: Potential Chemical Biology Probe Modifications of this compound

| Probe Type | Modification Strategy | Potential Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the primary amine. | Cellular imaging, fluorescence polarization assays. |

| Affinity Probe | Attachment of a biotin tag to the primary amine. | Pull-down assays for target protein identification. |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine) via the amine. | Covalent cross-linking to binding partners upon UV irradiation for target validation. |

Integration of this compound into Fragment-Based Drug Discovery (FBDD) Research (as a fragment)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the development of new therapeutics. nih.gov This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound possesses several characteristics that make it an attractive candidate for inclusion in a fragment library:

Low Molecular Weight: With a molecular weight of 214.69 g/mol , it adheres to the "Rule of Three," a common guideline for fragment properties (MW < 300 Da). thermofisher.com

Presence of Key Functional Groups: The aromatic ring, primary amine, and amide group provide opportunities for diverse interactions with a protein's binding site, including hydrogen bonding and aromatic interactions.

Synthetic Tractability: The structure allows for straightforward chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of fragment hits.

Should this compound be identified as a binder to a therapeutic target, its butanamide side chain and the substituents on the phenyl ring could be systematically modified to improve binding affinity and selectivity. The primary amine also serves as a convenient point for fragment linking or growing strategies.

Table 2: this compound and the "Rule of Three" for FBDD

| Property | "Rule of Three" Guideline | N-(3-aminophenyl)butanamide | Compliance |

| Molecular Weight | < 300 Da | 178.24 Da (free base) | Yes |

| cLogP | < 3 | 1.4 (predicted) | Yes |

| Hydrogen Bond Donors | ≤ 3 | 2 | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 | Yes |

| Rotatable Bonds | ≤ 3 | 3 | Yes |

Applications of this compound in Material Science Research (Excluding Clinical Devices)

The field of material science is constantly in search of novel monomers that can be polymerized to create materials with unique properties. The bifunctional nature of this compound, possessing both an amine and an amide group on an aromatic backbone, makes it a promising candidate for the synthesis of new polymers.

Specifically, it could be investigated as a monomer for the creation of:

Polyamides: The primary amine can react with dicarboxylic acids or their derivatives to form polyamides. The presence of the butanamide side chain could influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength. Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. mdpi.com

Polyimides: The amine group can also participate in reactions with dianhydrides to form polyimides, another class of high-performance polymers known for their excellent thermal and chemical stability.

The specific structure of this compound, with its meta-substituted phenyl ring, would likely lead to polymers with amorphous or semi-crystalline structures, potentially offering a balance of processability and performance. Research in this area would involve the synthesis and characterization of these novel polymers to evaluate their potential in applications such as specialty coatings, advanced composites, and separation membranes.

Potential for this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form well-defined, functional assemblies. The amine and amide groups of this compound are excellent hydrogen bond donors and acceptors, respectively, making the molecule a prime candidate for the construction of supramolecular structures.

Future research could explore the self-assembly of this compound and its derivatives into:

Hydrogen-Bonded Networks: The molecule could form one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks through a network of hydrogen bonds. The directionality and strength of these interactions are key to creating ordered materials.

Host-Guest Complexes: The aromatic ring could participate in host-guest interactions with other molecules, potentially forming inclusion complexes with applications in sensing or separation.

Liquid Crystals: By modifying the butanamide side chain, it may be possible to induce liquid crystalline behavior, leading to materials with interesting optical and electronic properties.

The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions will dictate the final supramolecular architecture. Understanding and controlling these interactions is a fundamental goal of supramolecular chemistry.

Synthetic Biology Applications Involving this compound

Synthetic biology aims to design and construct new biological parts, devices, and systems. While the direct synthesis of a non-natural compound like this compound in a microorganism is a significant challenge, synthetic biology could play a role in the sustainable production of its precursors.

For example, engineered metabolic pathways in microorganisms could be developed to produce 3-aminobenzoic acid or related aminophenyl alkanoic acids. These bio-derived precursors could then be converted to this compound through traditional chemical synthesis. This approach would offer a greener and potentially more cost-effective route to the compound compared to purely chemical synthesis from petroleum-based starting materials.

Furthermore, if a biological target of this compound is identified, synthetic biology could be used to create engineered cell lines or organisms that are more sensitive or resistant to its effects. These tools would be invaluable for further elucidating its mechanism of action and for screening for more potent analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-aminophenyl)butanamide hydrochloride with high purity?

The synthesis of this compound typically involves coupling reactions between 3-aminophenylamine and butanoyl chloride derivatives under controlled acidic conditions. A validated approach includes:

- Step 1 : Reacting 3-aminophenylamine with butyric anhydride in the presence of a catalyst (e.g., EDC or NHS) to form the amide bond .

- Step 2 : Hydrochloride salt formation via titration with HCl in an anhydrous solvent (e.g., ethanol or acetonitrile).

- Purification : Use reverse-phase HPLC with a C18 column and mobile phases like acetonitrile/water (0.1% TFA) to isolate impurities (e.g., unreacted starting materials or acetylated byproducts) .

- Characterization : Confirm identity via H/C NMR (peaks at δ 1.5–2.0 ppm for butanamide methylene groups) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate the identity and purity of this compound?

- Chromatography : Employ HPLC with UV detection (λmax ~255 nm) and a validated gradient method to achieve baseline separation of the compound from structurally related impurities (e.g., N-acetyl derivatives) .

- Spectroscopy : FT-IR to confirm amide C=O stretching (~1650 cm) and NH bending (~1550 cm).

- Elemental Analysis : Verify Cl content via ion chromatography to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in stability data for this compound under varying storage conditions?

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months. Monitor degradation products (e.g., hydrolysis of the amide bond) using LC-MS.

- Mechanistic Insights : Degradation pathways may involve hydrolysis in aqueous buffers (pH <3 or >8) or oxidation of the aromatic amine group. Stabilize with antioxidants (e.g., BHT) or lyophilization .

- Data Reconciliation : Cross-validate results with multiple analytical techniques (e.g., NMR for structural integrity, Karl Fischer titration for moisture content) .

Q. How can researchers design experiments to profile impurities in this compound batches?

- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (HO) to simulate degradation pathways.

- Impurity Identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment and identify unknowns. Compare fragmentation patterns with reference standards (e.g., acetylated or deaminated derivatives) .

- Quantification : Develop a validated UPLC method with limits of detection (LOD) ≤0.1% for impurities .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a gold sensor chip and measure binding kinetics (k, k) in real-time using varying concentrations of the compound .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding with the amide group and hydrophobic interactions with the phenyl ring .

Q. How can researchers address discrepancies in bioanalytical data when quantifying this compound in complex matrices (e.g., plasma)?

- Sample Preparation : Optimize protein precipitation (acetonitrile/methanol) or solid-phase extraction (C18 cartridges) to minimize matrix effects .

- Internal Standards : Use deuterated analogs (e.g., N-(3-aminophenyl)butanamide-d hydrochloride) to correct for ionization variability in LC-MS/MS .

- Method Validation : Assess precision (RSD <15%), accuracy (80–120% recovery), and matrix effects per FDA guidelines .

Methodological Notes

- Contradictions in Evidence : While some protocols recommend EDC/NHS coupling for amide bond formation , others highlight risks of side reactions (e.g., acetyl transfer) when using anhydrides . Pilot-scale reactions are advised to optimize yields.

- Safety : Handle with nitrile gloves and PPE due to potential irritancy (refer to SDS for batch-specific hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.